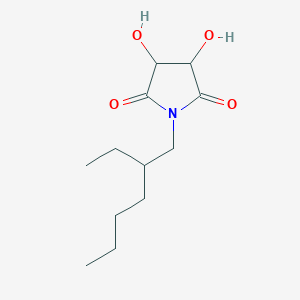
1-(2-Ethylhexyl)-3,4-dihydroxypyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Ethylhexyl)-3,4-dihydroxypyrrolidine-2,5-dione is a chemical compound with a unique structure that includes a pyrrolidine ring substituted with two hydroxyl groups and an ethylhexyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethylhexyl)-3,4-dihydroxypyrrolidine-2,5-dione typically involves the reaction of 2-ethylhexylamine with maleic anhydride. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the pyrrolidine ring. The reaction conditions often include the use of solvents such as toluene or dichloromethane, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Ethylhexyl)-3,4-dihydroxypyrrolidine-2,5-dione undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The ethylhexyl side chain can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction can produce diols or amines.
Applications De Recherche Scientifique
1-(2-Ethylhexyl)-3,4-dihydroxypyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: It is used in the production of polymers, resins, and other materials due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(2-Ethylhexyl)-3,4-dihydroxypyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethylhexanol: A related compound with similar structural features but different functional groups.
2-Ethylhexyl nitrate: Another compound with an ethylhexyl side chain but different reactivity and applications.
Di-2-ethylhexyl terephthalate: A compound used as a plasticizer with similar structural elements.
Uniqueness
1-(2-Ethylhexyl)-3,4-dihydroxypyrrolidine-2,5-dione is unique due to its combination of a pyrrolidine ring and hydroxyl groups, which confer specific chemical reactivity and biological activity
Propriétés
Numéro CAS |
76843-29-3 |
|---|---|
Formule moléculaire |
C12H21NO4 |
Poids moléculaire |
243.30 g/mol |
Nom IUPAC |
1-(2-ethylhexyl)-3,4-dihydroxypyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H21NO4/c1-3-5-6-8(4-2)7-13-11(16)9(14)10(15)12(13)17/h8-10,14-15H,3-7H2,1-2H3 |
Clé InChI |
SSFHTJCCXHHNLY-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)CN1C(=O)C(C(C1=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



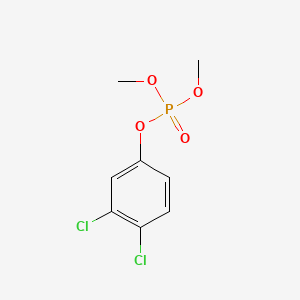
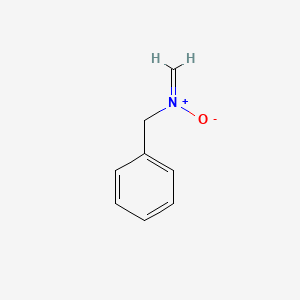

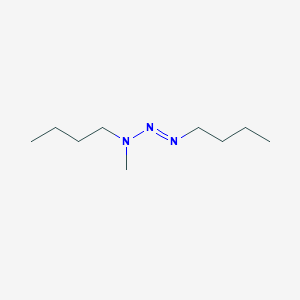
![4-[Ethyl(nitroso)amino]-3-hydroxybutanoic acid](/img/structure/B14448870.png)
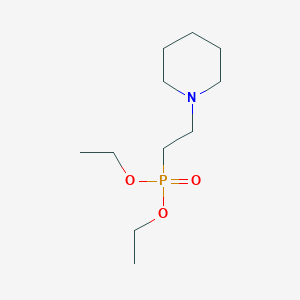

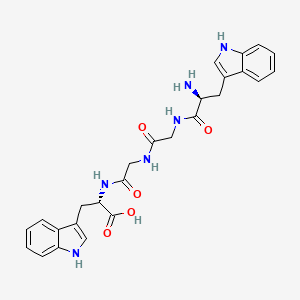
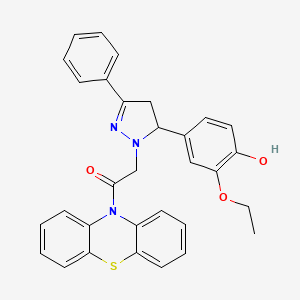

![2-[(2-Aminoethyl)(4-nitrophenyl)amino]ethan-1-ol](/img/structure/B14448930.png)

![N~1~,N~1~-Diethyl-N~3~-[4-(trifluoromethyl)phenyl]propane-1,3-diamine](/img/structure/B14448945.png)
